molecular formula C16H12Cl2N+ B372628 1-(2,6-dichlorobenzyl)quinolinium

1-(2,6-dichlorobenzyl)quinolinium

Cat. No.: B372628
M. Wt: 289.2g/mol
InChI Key: ZUJYBNDKBLXZSP-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)quinolinium is a heterocyclic aromatic compound that features a quinoline core substituted with a 2,6-dichlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)quinolinium typically involves the reaction of quinoline with 2,6-dichlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the quinoline attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-dichlorobenzyl)quinolinium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline or phenyl derivatives.

Scientific Research Applications

1-(2,6-dichlorobenzyl)quinolinium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)quinolinium involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the compound’s structural modifications.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar core structure but lacking the 2,6-dichlorophenylmethyl group.

    2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the target compound.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness: 1-(2,6-dichlorobenzyl)quinolinium is unique due to the presence of the 2,6-dichlorophenylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N+

Molecular Weight

289.2g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]quinolin-1-ium

InChI

InChI=1S/C16H12Cl2N/c17-14-7-3-8-15(18)13(14)11-19-10-4-6-12-5-1-2-9-16(12)19/h1-10H,11H2/q+1

InChI Key

ZUJYBNDKBLXZSP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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